Glycopyrronium

Descripción

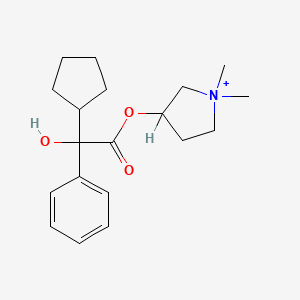

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28NO3/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANGKOCUUWGHLCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28NO3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048165 | |

| Record name | 3-[(2-Cyclopentyl-2-hydroxy-2-phenylacetyl)oxy]-1,1-dimethylpyrrolidinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycopyrrolate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9.44e-04 g/L | |

| Record name | Glycopyrrolate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13283-82-4, 740028-90-4, 596-51-0 | |

| Record name | Glycopyrronium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013283824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycopyrronium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00986 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-[(2-Cyclopentyl-2-hydroxy-2-phenylacetyl)oxy]-1,1-dimethylpyrrolidinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycopyrronium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycopyrrolate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

193-194.5, 192.5 °C | |

| Record name | Glycopyrronium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00986 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glycopyrrolate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015121 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Glycopyrronium's Interaction with Muscarinic Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycopyrronium is a synthetic quaternary ammonium muscarinic receptor antagonist widely utilized in clinical practice for its effects on the parasympathetic nervous system. Its therapeutic applications, ranging from the management of chronic obstructive pulmonary disease (COPD) to use as a pre-anesthetic agent, are rooted in its interaction with the five subtypes of muscarinic acetylcholine receptors (M1-M5). This technical guide provides an in-depth analysis of the mechanism of action of this compound, with a specific focus on its binding affinity and functional antagonism at each muscarinic receptor subtype. We will explore the downstream signaling pathways affected by this antagonism and detail the experimental methodologies used to elucidate these interactions. All quantitative data are presented in standardized tables for comparative analysis, and key processes are visualized through diagrams generated using the DOT language.

Introduction

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The five subtypes, M1 through M5, exhibit distinct tissue distributions and couple to different intracellular signaling cascades, leading to a wide array of physiological responses. This compound, as a competitive antagonist at these receptors, prevents acetylcholine from binding and initiating these signaling events.[1] Understanding the selectivity profile and kinetic properties of this compound at each receptor subtype is crucial for comprehending its therapeutic efficacy and side-effect profile.

Quantitative Analysis of this compound's Interaction with Muscarinic Receptor Subtypes

The affinity and potency of this compound at muscarinic receptor subtypes have been characterized through various in vitro studies, primarily radioligand binding assays and functional assays. The data from these studies are summarized below.

Binding Affinity (Ki)

Radioligand competition binding assays are employed to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from the receptor. The Ki value is an inverse measure of binding affinity; a lower Ki value indicates a higher affinity.

| Receptor Subtype | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |

| M1 | Guinea-pig brain membranes | [3H] Pirenzepine | 0.60 | [2] |

| M2 | Guinea-pig brain membranes | [3H] AF-DX 384 | 0.03 | [2] |

| M2 | Rat ventricle | [3H]-N-methylscopolamine | 1.889 | [1] |

| M3 | Rat submandibular gland | [3H]-N-methylscopolamine | 1.686 | [1] |

| M1-M3 | Human peripheral lung and airway smooth muscle | [3H]-NMS | 0.5–3.6 | [3] |

Note: Some studies indicate that this compound shows no significant selectivity in its binding to M1-M3 receptors, while others suggest a 3-5 fold higher affinity for M3 receptors compared to M1 and M2.[3] Another source suggests the highest affinity is for M1 receptors, followed by M3, M2/M4, and M5.[4]

Functional Potency (pA2 / pKB)

Functional assays, such as organ bath experiments and Schild analysis, are used to quantify the potency of an antagonist in inhibiting an agonist-induced response. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency. The pKB is a related measure of the equilibrium dissociation constant for a competitive antagonist.

| Receptor Subtype | Tissue/Model | Agonist | pA2 / pKB Value | Reference |

| M1 (presumed) | Rabbit vas deferens | McN-A-343 | > 11 (apparent -log KB) | [5] |

| M2 | Guinea-pig atrium | Carbachol | 8.16 | [2] |

| M2 | Guinea-pig atrium | Acetylcholine | 8.39 | [2] |

| M2 | Paced rat left atria | Methacholine | 9.09 | [5] |

| M3 | Guinea pig ileum | Methacholine | 10.31 | [5] |

| M1/M3 | - | - | 10.31–11 (pKB) | [3] |

Note: Functional affinity derived from Schild analysis suggests that this compound possesses a high affinity at M1/M3 receptors compared to M2 receptors.[3]

Signaling Pathways Modulated by this compound

Muscarinic receptors couple to distinct G-protein signaling pathways. This compound, by acting as an antagonist, blocks these downstream signaling cascades.

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins.[6] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6] this compound's antagonism at these receptors inhibits these signaling events.

-

M2 and M4 Receptors: These subtypes couple to Gi/o proteins.[6] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the Gi/o protein can directly modulate the activity of certain ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs). This compound's antagonism at M2 and M4 receptors prevents these inhibitory effects.

Caption: Muscarinic receptor G-protein signaling pathways antagonized by this compound.

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the interaction of this compound with muscarinic receptors.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of this compound for each muscarinic receptor subtype.

Methodology:

-

Membrane Preparation: Tissues or cells expressing the muscarinic receptor subtype of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.[7]

-

Incubation: A fixed concentration of a specific radiolabeled antagonist (e.g., [3H]N-methylscopolamine) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.[7]

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.[8]

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[8]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[7]

Caption: Workflow for a radioligand competition binding assay.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation and can be used to characterize the antagonist properties of this compound.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the muscarinic receptor subtype are prepared.

-

Incubation: The membranes are incubated with a specific agonist, varying concentrations of this compound, and a non-hydrolyzable GTP analog, [35S]GTPγS.[9]

-

G-protein Activation: In the absence of an antagonist, the agonist will activate the receptor, leading to the exchange of GDP for [35S]GTPγS on the G-protein α-subunit.

-

Antagonism: this compound competes with the agonist for receptor binding, thereby inhibiting G-protein activation and the binding of [35S]GTPγS.

-

Separation and Quantification: The reaction is stopped, and the amount of [35S]GTPγS bound to the G-proteins is measured, typically after filtration.[9]

-

Data Analysis: The ability of this compound to inhibit agonist-stimulated [35S]GTPγS binding is quantified to determine its potency as an antagonist.

Caption: Workflow for a GTPγS binding assay.

Phosphoinositide Hydrolysis Assay

This assay is specific for Gq/11-coupled receptors (M1, M3, M5) and measures the accumulation of inositol phosphates, a downstream product of PLC activation.

Methodology:

-

Cell Culture and Labeling: Cells expressing the receptor of interest are cultured and pre-labeled with [3H]myo-inositol, which is incorporated into the cell membrane as phosphatidylinositols.[10]

-

Stimulation and Antagonism: The cells are then stimulated with a muscarinic agonist in the presence of varying concentrations of this compound.

-

Inhibition of Hydrolysis: this compound will block the agonist's effect, leading to a decrease in the hydrolysis of PIP2 and subsequent accumulation of inositol phosphates.

-

Extraction and Separation: The reaction is terminated, and the water-soluble inositol phosphates are extracted. The different inositol phosphates can be separated using ion-exchange chromatography.

-

Quantification: The amount of radioactivity in the inositol phosphate fractions is measured by scintillation counting.

-

Data Analysis: The inhibitory effect of this compound on agonist-induced inositol phosphate accumulation is analyzed to determine its antagonist potency.

Caption: Workflow for a phosphoinositide hydrolysis assay.

Conclusion

This compound is a potent muscarinic antagonist with high affinity for all five receptor subtypes. While some studies suggest a degree of selectivity, particularly in functional assays, it is generally considered a non-selective antagonist. Its mechanism of action involves the competitive blockade of acetylcholine at muscarinic receptors, thereby inhibiting downstream G-protein signaling through both the Gq/11 and Gi/o pathways. A key feature of this compound is its slow dissociation from muscarinic receptors, which contributes to its long duration of action.[3] A thorough understanding of its interactions with each muscarinic receptor subtype, as detailed in this guide, is fundamental for the continued development and optimization of muscarinic receptor-targeted therapies.

References

- 1. Atropine and this compound show similar binding patterns to M2 (cardiac) and M3 (submandibular gland) muscarinic receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A pharmacological profile of glycopyrrolate: interactions at the muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C19H28NO3+ | CID 3494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound bromide blocks differentially responses mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetylcholine receptors (muscarinic) | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. ahajournals.org [ahajournals.org]

Preclinical Pharmacokinetics and Pharmacodynamics of Glycopyrronium: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of glycopyrronium, a long-acting muscarinic antagonist (LAMA). The information presented herein is intended to support drug development professionals in designing and interpreting preclinical studies.

Introduction

This compound, also known as glycopyrrolate, is a quaternary ammonium compound that acts as a competitive antagonist at muscarinic acetylcholine receptors.[1][2] Its anticholinergic properties have led to its development and approval for various indications, including chronic obstructive pulmonary disease (COPD), where it functions as a bronchodilator.[1][3][4] Understanding its behavior in preclinical species is crucial for predicting its safety and efficacy in humans.

Pharmacodynamics

Mechanism of Action

This compound exerts its pharmacological effects by competitively blocking the binding of acetylcholine to muscarinic receptors.[1] It displays a high affinity for M1 and M3 receptors, which are predominantly responsible for bronchoconstriction and mucus secretion in the airways.[1] The blockade of these receptors on airway smooth muscle cells leads to bronchodilation and a reduction in secretions. This compound is considered a long-acting muscarinic antagonist due to its slow dissociation from these receptors.

Preclinical Efficacy Models

The bronchodilator efficacy of this compound has been evaluated in various preclinical animal models. In a murine model of COPD induced by cigarette smoke, inhaled this compound was shown to suppress the accumulation of neutrophils and macrophages in bronchoalveolar lavage fluid (BALF), indicating an anti-inflammatory effect in addition to its bronchodilator activity.[1]

Animal models are instrumental in predicting bronchodilator efficacy in humans. Commonly used models include in vitro preparations like guinea pig perfused lung and tracheal strips, as well as in vivo studies in conscious guinea pigs and anesthetized dogs.[5] These models allow for the determination of relative potency and the separation of bronchodilator and cardiovascular effects.[5]

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several preclinical species. As a quaternary ammonium compound, it generally exhibits low oral bioavailability and limited penetration across the blood-brain barrier.

Absorption

Oral absorption of this compound is poor and variable across species. Following oral administration to mice, a significant portion of the dose is recovered in the feces.[6] In children, oral bioavailability was found to be negligible and highly variable.[7][8]

Inhaled this compound is absorbed from the lungs, with a slow absorption phase contributing to its long duration of action.[9][10]

Distribution

Following intravenous administration in mice, radioactivity was rapidly distributed to various organs, with the exception of the brain.[2] Plasma protein binding of this compound is generally weak and does not show significant differences between species, with reported values ranging from 23% to 44%.[2]

Metabolism

The metabolism of this compound has been studied in animals, with hydroxylation of the cyclopentyl ring and oxidation of the hydroxyl group in the mandelic acid residue being the major metabolic pathways.[2]

Excretion

This compound is primarily excreted unchanged in the urine.[6] Following oral administration in mice, the majority of the dose was excreted in the feces, consistent with its low oral absorption.[6] In patients with renal impairment, the elimination of intravenously administered this compound is significantly impaired, leading to a longer elimination half-life and increased systemic exposure.[11][12]

Quantitative Pharmacokinetic Data

The following tables summarize available quantitative pharmacokinetic data for this compound in various preclinical species.

Table 1: Pharmacokinetic Parameters of this compound in Mice

| Route of Administration | Dose | Cmax | Tmax | AUC | Half-life (t½) | Reference |

| Oral | 3.86 µCi/mouse/day (multiple dose) | Not Reported | Not Reported | Not Reported | Radioactivity disappeared from organs 72h after last dose | [2] |

| Intravenous | Not Reported | Peak radioactivity in organs at 5-10 min | Not Reported | Not Reported | Not Reported | [2] |

Table 2: Pharmacokinetic Parameters of this compound in Dogs

| Route of Administration | Dose | Effect | Onset of Action | Duration of Action | Reference |

| Intravenous | 5 µg/kg | Diminished salivary secretion by ~66% | Not Reported | Effect observed at 40 min | [6] |

Table 3: Pharmacokinetic Parameters of this compound in Horses

| Route of Administration | Dose | Cmax | Tmax | AUC | Half-life (t½) | Reference |

| Intravenous CRI | 4 µg/kg/h for 2h | Not Reported | Not Reported | Not Reported | Rapid initial disappearance, prolonged terminal phase | [7] |

Note: Comprehensive side-by-side quantitative PK data for this compound in rats, dogs, and monkeys across different routes of administration is limited in the public domain. The tables above reflect the available information.

Experimental Protocols

Bioanalytical Method for this compound Quantification in Plasma

A sensitive and selective method for the determination of this compound in plasma is crucial for pharmacokinetic studies. A common approach involves ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UPLC-MS/MS).[13]

Representative Protocol:

-

Sample Preparation: Plasma samples are subjected to solid-phase extraction to isolate this compound and its internal standard.[13]

-

Chromatographic Separation: The extracted samples are injected into a reversed-phase UPLC system.

-

Mass Spectrometric Detection: The analytes are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Quantification: A calibration curve is generated using standards of known concentrations to quantify the amount of this compound in the plasma samples.[13]

The lower limit of quantitation for such methods can reach the picogram per milliliter level, which is necessary due to the low systemic concentrations of this compound, especially after inhalation.[13]

Assessment of Bronchodilator Efficacy in a Murine Model of COPD

This protocol describes a general workflow for evaluating the efficacy of this compound in a cigarette smoke-induced model of lung inflammation in mice.[1]

Representative Protocol:

-

Animal Model: Mice are exposed to cigarette smoke for a specified period to induce lung inflammation, a key feature of COPD.[1]

-

Drug Administration: this compound is administered to the animals, typically via inhalation as an aerosol, prior to or during the cigarette smoke exposure period.[1]

-

Bronchoalveolar Lavage (BAL): At the end of the study period, BAL is performed to collect fluid and cells from the lungs.

-

Cellular Analysis: The BAL fluid is analyzed to determine the number of inflammatory cells, such as neutrophils and macrophages.[1]

-

Cytokine and Chemokine Analysis: The levels of pro-inflammatory mediators in the BAL fluid and lung tissue homogenates are measured using techniques like ELISA or multiplex assays.[1]

-

Histopathology: Lung tissues are collected, fixed, and stained to assess the extent of inflammation and structural changes.

Visualizations

Signaling Pathway of this compound

Experimental Workflow for Preclinical Pharmacokinetic Study

References

- 1. Inhalation of this compound inhibits cigarette smoke-induced acute lung inflammation in a murine model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 3. Inhaled glycopyrrolate for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of animal models for predicting bronchodilator efficacy in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Determination of the pharmacokinetics of this compound in the lung using a population pharmacokinetic modelling approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of the pharmacokinetics of this compound in the lung using a population pharmacokinetic modelling approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Physiologically Based Pharmacokinetic Modelling of this compound in Patients With Renal Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of this compound in uraemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New UPLC-MS/MS bioanalytical method for quantification of this compound and Indacaterol - Anapharm [anapharmbioanalytics.com]

The Genesis and Evolution of Glycopyrronium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycopyrronium, a quaternary ammonium synthetic muscarinic antagonist, has a rich history spanning over six decades. Initially developed for gastrointestinal disorders, its therapeutic applications have expanded significantly to include chronic obstructive pulmonary disease (COPD) and primary axillary hyperhidrosis. This document provides an in-depth technical overview of the discovery, development, and pharmacology of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Discovery and Initial Development

This compound bromide, also known as glycopyrrolate, was first synthesized in the late 1950s by the American pharmaceutical company A.H. Robins[1][2][3]. The initial patent for its synthesis was filed in 1959[4][5]. The medicinal properties of this compound were first identified for the treatment of peptic ulcers, and it was first approved for this indication in the United States in 1961[6][7]. Its ability to reduce salivary and respiratory secretions led to its adoption as a pre-operative medication in the 1970s[6][7].

Original Synthesis

The original synthesis of this compound bromide involved the reaction of α-cyclopentylmandelic acid with 1-methyl-3-pyrrolidinol to form the corresponding ester. This tertiary amine was then quaternized with methyl bromide to yield the final product, this compound bromide, as a racemic mixture of the (R,S) and (S,R) enantiomers[3][8].

Preclinical Pharmacology

This compound's therapeutic effects are mediated through its competitive antagonism of muscarinic acetylcholine receptors (mAChRs). Preclinical studies have extensively characterized its binding affinity, receptor subtype selectivity, and functional activity in various in vitro and in vivo models.

Receptor Binding Affinity and Selectivity

This compound exhibits high affinity for all five human muscarinic receptor subtypes (M1-M5)[9][10]. However, functional assays have demonstrated a degree of selectivity, with a higher potency at M1 and M3 receptors compared to M2 receptors[11]. This M2-sparing activity may contribute to its favorable cardiovascular safety profile, as M2 receptors are predominantly found in the heart[11].

Kinetic binding studies have revealed that this compound has a slow dissociation rate from the M3 receptor, which is the primary subtype mediating bronchoconstriction and sweat gland secretion[12]. This slow off-rate is a key contributor to its long duration of action[12].

| Receptor Subtype | Binding Affinity (Ki, nM) | Apparent -log KB |

| M1 (presumed, rabbit vas deferens) | - | > 11 |

| M2 (rat atria) | - | 9.09 |

| M3 (guinea pig ileum) | 0.5 - 3.6 | 10.31 |

| M1-M3 (human peripheral lung & airway smooth muscle) | 0.5 - 3.6 | - |

Data compiled from multiple sources[11][12]. Note that experimental conditions and tissue sources may vary between studies.

In Vitro Functional Assays

Experimental Protocol:

-

Tissue Preparation: Human bronchial tissues are obtained from surgical resections and dissected to isolate bronchial rings.

-

Contraction Induction: The bronchial rings are mounted in organ baths and contracted with a cholinergic agonist, such as acetylcholine or methacholine.

-

Antagonist Activity: The ability of this compound to relax the pre-contracted bronchial rings is measured by recording the change in isometric tension. The potency of this compound is determined by calculating its EC50 value.

-

Interaction Studies: The interaction between this compound and other bronchodilators, such as long-acting beta-agonists (LABAs), can be assessed using the Bliss Independence (BI) theory to determine if the combination is additive or synergistic[13][14].

In these assays, this compound demonstrates a potent and sustained relaxation of pre-contracted human airway smooth muscle[9]. Studies have shown a synergistic effect when this compound is combined with the LABA indacaterol, leading to enhanced bronchodilation[13].

In Vivo Animal Models

Experimental Protocol:

-

Model Induction: A murine model of COPD is established by exposing mice to cigarette smoke for a specified duration (e.g., 4 weeks) to induce lung inflammation and airway remodeling[15][16].

-

Treatment: Mice are treated with inhaled this compound bromide or vehicle control prior to or during cigarette smoke exposure.

-

Outcome Measures: The efficacy of this compound is assessed by measuring various endpoints, including:

In these models, inhaled this compound has been shown to significantly inhibit cigarette smoke-induced lung inflammation and airway remodeling[15][16].

Clinical Development

The clinical development of this compound has focused on two primary therapeutic areas: COPD and primary axillary hyperhidrosis. Large-scale Phase III clinical trial programs have established its efficacy and safety for these indications.

Chronic Obstructive Pulmonary Disease (COPD)

The this compound bromide in COPD airWays (GLOW) clinical trial program was a series of pivotal Phase III studies that evaluated the efficacy and safety of once-daily inhaled this compound (50 µg) in patients with moderate-to-severe COPD.

| Trial Name | Design | Comparator(s) | Key Efficacy Endpoints | Key Findings |

| GLOW1 [17] | 26-week, randomized, double-blind, placebo-controlled | Placebo | Trough FEV1 at week 12 | This compound significantly improved trough FEV1, dyspnea (TDI), and health status (SGRQ) compared to placebo. |

| GLOW2 [17] | 52-week, randomized, double-blind, placebo- and active-controlled | Placebo, open-label tiotropium (18 µg) | Trough FEV1 at week 12 | This compound demonstrated significant improvements in lung function, dyspnea, and health status versus placebo, with efficacy comparable to tiotropium. |

| GLOW5 [18] | 12-week, randomized, blinded, double-dummy | Blinded tiotropium (18 µg) | Non-inferiority of trough FEV1 at week 12 | This compound was non-inferior to tiotropium for trough FEV1 and showed a faster onset of action on day 1. |

| GLIMMER [19] | 6-week, Phase II, randomized, dose-ranging | Placebo, open-label tiotropium (18 µg) | FEV1 AUC0-12h at week 6 | All doses of this compound were superior to placebo, with a dose-response observed up to 25 µg twice daily. |

| GEM2 [20] | 12-week, randomized, double-blind, placebo-controlled | Placebo | FEV1 AUC0-12h at week 12 | Twice-daily glycopyrrolate (15.6 µg) showed a rapid onset of action and sustained 24-hour bronchodilation compared with placebo. |

-

Study Design: A 26-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study[17].

-

Inclusion Criteria: Patients aged ≥40 years with a diagnosis of moderate-to-severe COPD, a post-bronchodilator FEV1/FVC ratio <0.70, and a post-bronchodilator FEV1 <80% but ≥30% of the predicted normal value. A smoking history of at least 10 pack-years was also required.

-

Treatment: Patients were randomized (2:1) to receive either inhaled this compound 50 µg once daily or placebo, both delivered via the Breezhaler® device[17].

-

Primary Endpoint: Change from baseline in trough FEV1 at week 12[17].

-

Secondary Endpoints: Changes in Transition Dyspnea Index (TDI) focal score and St. George's Respiratory Questionnaire (SGRQ) total score at week 26, as well as rescue medication use and time to first moderate-to-severe COPD exacerbation[17].

-

Statistical Analysis: The primary endpoint was analyzed using an analysis of covariance (ANCOVA) model with treatment, country, and smoking status as fixed effects and baseline FEV1 as a covariate.

Primary Axillary Hyperhidrosis

The ATMOS-1 and ATMOS-2 were replicate Phase III clinical trials that evaluated the efficacy and safety of once-daily topical this compound tosylate for the treatment of primary axillary hyperhidrosis[21].

| Trial Name | Design | Comparator | Key Efficacy Endpoints | Key Findings |

| ATMOS-1 & ATMOS-2 [21][22] | 4-week, randomized, double-blind, vehicle-controlled | Vehicle | Responder rate on Axillary Sweating Daily Diary (ASDD) Item 2; Absolute change in gravimetric sweat production at week 4 | This compound tosylate significantly reduced the severity of sweating and the amount of sweat production compared to vehicle. |

-

Study Design: Replicate 4-week, randomized, double-blind, vehicle-controlled, parallel-group trials[21].

-

Inclusion Criteria: Patients aged ≥9 years with a diagnosis of primary axillary hyperhidrosis for at least 6 months, gravimetrically measured sweat production of ≥50 mg/5 min in each axilla, and a Hyperhidrosis Disease Severity Scale (HDSS) score of 3 or 4[23][24].

-

Treatment: Patients were randomized (2:1) to apply either this compound tosylate 3.75% or vehicle to each axilla once daily[21].

-

Co-Primary Endpoints:

-

Gravimetric Sweat Production Measurement:

-

Patients were acclimated to a room with a constant temperature and humidity for 30 minutes.

-

A pre-weighed filter paper was applied to each axilla for 5 minutes.

-

The filter paper was then re-weighed, and the change in weight represented the sweat production in milligrams[24].

-

Mechanism of Action and Signaling Pathways

This compound is a competitive antagonist of acetylcholine at muscarinic receptors. In the airways, it blocks M3 receptors on bronchial smooth muscle, leading to bronchodilation[9]. In the skin, it blocks M3 receptors on sweat glands, inhibiting sweat production.

The M3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq protein pathway[25][26][27].

M3 Receptor Signaling Pathway

Caption: M3 Muscarinic Receptor Signaling Pathway.

Clinical Development Workflow

Caption: this compound Clinical Development Workflow.

Conclusion

This compound has undergone a remarkable journey from its initial synthesis in the late 1950s to its current position as a valuable therapeutic option for both COPD and primary axillary hyperhidrosis. Its well-characterized pharmacology, particularly its high affinity for muscarinic receptors and slow dissociation from the M3 subtype, provides a strong mechanistic basis for its clinical efficacy. Extensive clinical development programs have robustly demonstrated its ability to improve lung function and quality of life in patients with COPD and to effectively reduce sweating in individuals with hyperhidrosis, all while maintaining a favorable safety profile. The continued investigation of this compound, both as a monotherapy and in combination with other agents, will likely further solidify its role in the management of these chronic conditions.

References

- 1. The Rise and Fall of A.H. Robins Company: A Tale of Innovation Marred by One Acquisition | MedicinMan [medicinman.net]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. WO2018154597A1 - Process for synthesis of this compound bromide - Google Patents [patents.google.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. This compound bromide - Wikipedia [en.wikipedia.org]

- 7. Pharmacology, toxicology and clinical safety of glycopyrrolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US20160052879A1 - Process for production of this compound tosylate - Google Patents [patents.google.com]

- 9. This compound bromide [drugcentral.org]

- 10. Drug Central [drugcentral.org]

- 11. This compound bromide blocks differentially responses mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological characterization of the muscarinic receptor antagonist, glycopyrrolate, in human and guinea-pig airways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacological characterisation of the interaction between this compound bromide and indacaterol fumarate in human isolated bronchi, small airways and bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Translational Study Searching for Synergy between this compound and Indacaterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhalation of this compound inhibits cigarette smoke-induced acute lung inflammation in a murine model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound bromide inhibits lung inflammation and small airway remodeling induced by subchronic cigarette smoke exposure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Role of once-daily this compound bromide (NVA237) in the management of COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A blinded evaluation of the efficacy and safety of this compound, a once-daily long-acting muscarinic antagonist, versus tiotropium, in patients with COPD: the GLOW5 study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Efficacy and Safety of Inhaled this compound Bromide in COPD: A Randomized, Parallel Group, Dose-Ranging Study (GLIMMER) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Efficacy and safety of glycopyrrolate | Journal of COPD Foundation [journal.copdfoundation.org]

- 21. Topical this compound tosylate for the treatment of primary axillary hyperhidrosis: Results from the ATMOS-1 and ATMOS-2 phase 3 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Topical this compound Tosylate for the Treatment of Primary Axillary Hyperhidrosis: Patient-Reported Outcomes from the ATMOS-1 and ATMOS-2 Phase III Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ClinicalTrials.gov [clinicaltrials.gov]

- 25. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

In Vitro Pharmacology of Glycopyrronium: A Technical Guide to Smooth Muscle Relaxation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of glycopyrronium on smooth muscle relaxation. This compound is a quaternary ammonium muscarinic receptor antagonist widely used for its effects on various smooth muscles, including those in the airways, gastrointestinal tract, and urinary bladder. This document consolidates key quantitative data, detailed experimental protocols, and the underlying signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

Quantitative Analysis of this compound's Efficacy

The inhibitory effects of this compound on smooth muscle contraction have been quantified in various in vitro models. The following tables summarize the key potency and affinity parameters of this compound in different smooth muscle preparations.

Table 1: Potency of this compound in Inhibiting Smooth Muscle Contraction

| Tissue Type | Species | Contractile Agent | Parameter | Value | Reference |

| Tracheal Smooth Muscle | Guinea Pig | Electrical Field Stimulation (EFS) | IC50 | 0.15 nM | [1] |

| Tracheal Smooth Muscle | Human | Electrical Field Stimulation (EFS) | IC50 | 0.44 nM | [1] |

| Bronchial Smooth Muscle | Human | Carbachol | pIC50 | 10.4 | [2] |

| Ileal Smooth Muscle | Guinea Pig | Methacholine | -log KB | 10.31 | [1] |

Table 2: Receptor Binding Affinity of this compound

| Tissue/Cell Type | Species | Receptor Subtype | Parameter | Value | Reference |

| Airway Smooth Muscle | Human | Muscarinic (non-selective) | Ki | 0.5 - 3.6 nM | [1] |

| Peripheral Lung | Human | Muscarinic (non-selective) | Ki | 0.5 - 3.6 nM | [1] |

| Ileal Smooth Muscle | Guinea Pig | M3 | -log KB | 10.31 | [1] |

| Atria | Rat | M2 | -log KB | 9.09 | [1] |

Experimental Protocols for In Vitro Smooth Muscle Studies

Detailed methodologies are crucial for the accurate assessment of this compound's effects on smooth muscle. The following sections outline typical experimental protocols for airway, gastrointestinal, and bladder smooth muscle preparations.

Airway Smooth Muscle (Trachea and Bronchi)

Objective: To determine the inhibitory effect of this compound on induced contractions of airway smooth muscle.

Materials:

-

Animal (e.g., guinea pig) or human airway tissue (trachea or bronchi)

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

-

Carbogen gas (95% O2, 5% CO2)

-

Contractile agonists (e.g., carbachol, methacholine, histamine, or electrical field stimulation - EFS)

-

This compound bromide solutions of varying concentrations

-

Organ bath system with isometric force transducers

Procedure:

-

Tissue Preparation: Tracheal or bronchial rings are carefully dissected from the source and cleared of adhering connective tissue. The epithelium may be left intact or removed depending on the study's focus.

-

Mounting: The tissue rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with carbogen gas. One end of the tissue is attached to a fixed hook, and the other to an isometric force transducer.

-

Equilibration: The tissues are allowed to equilibrate for at least 60 minutes under a resting tension (e.g., 1-2 grams). During this period, the Krebs-Henseleit solution is changed every 15-20 minutes.

-

Induction of Contraction: A stable baseline contraction is induced using a contractile agonist. For example, a submaximal concentration of carbachol (e.g., 1 µM) is added to the organ bath. For EFS, platinum electrodes are placed parallel to the tissue, and electrical pulses are delivered (e.g., 40 V, 0.5 ms, 8 Hz for 15 s).

-

Application of this compound: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath. The relaxation response is recorded as a percentage of the pre-induced contraction.

-

Data Analysis: The concentration of this compound that causes 50% of the maximal relaxation (IC50) is calculated from the concentration-response curve.

Gastrointestinal Smooth Muscle (Ileum)

Objective: To assess the antagonistic effect of this compound on muscarinic receptor-mediated contractions in the ileum.

Materials:

-

Guinea pig ileum

-

Tyrode's solution (composition can vary, a common one includes in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 12, glucose 5.6)

-

Carbogen gas (95% O2, 5% CO2)

-

Acetylcholine or methacholine as contractile agonists

-

This compound bromide solutions

-

Organ bath system

Procedure:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and flushed with Tyrode's solution to remove its contents. A 2-3 cm piece is then cut for mounting.

-

Mounting: The ileum segment is suspended longitudinally in an organ bath containing Tyrode's solution at 37°C and aerated with carbogen. A resting tension of approximately 1 gram is applied.

-

Equilibration: The tissue is allowed to equilibrate for 30-60 minutes, with the solution being changed periodically.

-

Cumulative Concentration-Response Curve for Agonist: A cumulative concentration-response curve for acetylcholine or methacholine is generated to determine the EC50 (the concentration that produces 50% of the maximal contraction).

-

Antagonism Study (Schild Plot Analysis): The tissue is incubated with a fixed concentration of this compound for a predetermined period (e.g., 30 minutes). A new cumulative concentration-response curve for the agonist is then generated in the presence of this compound. This process is repeated with increasing concentrations of this compound.

-

Data Analysis: The dose ratios (the ratio of the agonist's EC50 in the presence and absence of the antagonist) are calculated. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

Urinary Bladder Smooth Muscle (Detrusor)

Objective: To evaluate the inhibitory effect of this compound on the contractility of the detrusor muscle.

Materials:

-

Animal (e.g., pig, rat) or human bladder tissue

-

Krebs-bicarbonate solution

-

Carbogen gas (95% O2, 5% CO2)

-

Carbachol or electrical field stimulation (EFS)

-

This compound bromide solutions

-

Organ bath system

Procedure:

-

Tissue Preparation: The urinary bladder is excised and placed in chilled Krebs solution. Strips of the detrusor muscle are carefully dissected, ensuring the removal of the urothelium and lamina propria if studying the muscle in isolation.

-

Mounting: The detrusor strips are mounted in an organ bath containing Krebs-bicarbonate solution at 37°C, aerated with carbogen. A resting tension is applied (e.g., 1 gram).

-

Equilibration: The tissue is allowed to equilibrate for at least 60 minutes, with frequent changes of the bathing solution.

-

Induction of Contraction: Contractions are induced by adding a contractile agent like carbachol or by EFS.

-

Application of this compound: Cumulative concentrations of this compound are added to the bath to generate a concentration-response curve for relaxation.

-

Data Analysis: The IC50 value for this compound is determined from the resulting concentration-response curve.

Signaling Pathways of this compound-Induced Smooth Muscle Relaxation

This compound exerts its smooth muscle relaxant effects primarily through competitive antagonism of muscarinic acetylcholine receptors, with a key role for the M3 subtype located on smooth muscle cells.

Muscarinic M3 Receptor Antagonism

The binding of acetylcholine (ACh) to M3 muscarinic receptors on smooth muscle cells initiates a signaling cascade that leads to contraction. This compound, as a competitive antagonist, blocks this binding, thereby inhibiting the downstream signaling events.

The primary signaling pathway for M3 receptor-mediated smooth muscle contraction involves the Gq/11 family of G proteins. Activation of the M3 receptor by ACh leads to the activation of Gq/11, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration is a critical step in initiating muscle contraction. Ca2+ binds to calmodulin, and the Ca2+-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chains, enabling the interaction between myosin and actin filaments, resulting in muscle contraction.

This compound, by blocking the initial binding of ACh to the M3 receptor, prevents the activation of this entire cascade, leading to smooth muscle relaxation.

Caption: this compound's mechanism of action on smooth muscle.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro organ bath experiment to assess the effect of this compound on smooth muscle contractility.

Caption: Workflow for in vitro smooth muscle relaxation assay.

Conclusion

This technical guide has provided a consolidated resource on the in vitro pharmacology of this compound concerning smooth muscle relaxation. The quantitative data presented in the tables offer a clear comparison of its potency and affinity across different smooth muscle types. The detailed experimental protocols serve as a practical guide for researchers designing and conducting in vitro studies. Furthermore, the visualized signaling pathway and experimental workflow offer a clear understanding of the molecular mechanisms and experimental procedures involved. This comprehensive overview is intended to support further research and development in the field of smooth muscle pharmacology.

References

glycopyrronium bromide chemical properties and solubility

An In-depth Technical Guide on the Core Chemical Properties and Solubility of Glycopyrronium Bromide

Introduction

This compound bromide (also known as glycopyrrolate) is a synthetic quaternary ammonium compound classified as a muscarinic antagonist.[1][2] Its peripheral action and limited ability to cross the blood-brain barrier make it a valuable active pharmaceutical ingredient (API) in various therapeutic areas.[1][3] It is used to reduce secretions pre-operatively, in the management of peptic ulcers, and as an inhaled therapy for chronic obstructive pulmonary disease (COPD).[1][3][4] This document provides a comprehensive overview of the core chemical properties and solubility of this compound bromide, intended for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound bromide is a white or almost white crystalline powder.[5][6] A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₈BrNO₃ | [4][7][8] |

| Molecular Weight | 398.33 g/mol | [4][7][9][10] |

| IUPAC Name | 3-[(2-cyclopentyl-2-hydroxy-2-phenylacetyl)oxy]-1,1-dimethylpyrrolidin-1-ium bromide | [11] |

| CAS Number | 596-51-0 / 51186-83-5 | [4][7] |

| Appearance | White or almost white, crystalline powder | [5][6] |

| Melting Point | 175 - 198 °C | [4][5][6][10][11] |

| logP (Octanol-Water Partition Coefficient) | -1.52 | [12] |

| pKa | Not available in the cited literature. General determination methods are described below. |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its formulation, dissolution, and bioavailability. This compound bromide's quaternary ammonium structure contributes to its solubility characteristics.

| Solvent | Solubility Description | Quantitative Data (approx.) | Source(s) |

| Water | Freely soluble | - | [5][6] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | Soluble | 10 mg/mL | [13] |

| Ethanol (96%) | Soluble | 30 mg/mL | [5][6][13] |

| Methylene Chloride | Very slightly soluble | - | [5][6] |

| Dimethyl Sulfoxide (DMSO) | Soluble / Insoluble (conflicting reports) | 30 mg/mL | [11][13] |

| Dimethylformamide (DMF) | Soluble | 30 mg/mL | [13] |

Mechanism of Action: Muscarinic Receptor Antagonism

This compound bromide functions as a competitive and reversible antagonist at muscarinic acetylcholine receptors (mAChRs).[1][[“]][15] It blocks the binding of the neurotransmitter acetylcholine to these receptors, thereby inhibiting cholinergic transmission.[1] This action is particularly effective at M1 and M3 subtypes, which are prevalent in bronchial smooth muscle and various secretory glands.[3] The blockade of these receptors leads to bronchodilation and a reduction in salivary, tracheobronchial, and gastric secretions.[3][16][17] As a quaternary ammonium compound, its permanent positive charge limits its ability to penetrate the blood-brain barrier, resulting in minimal central nervous system effects.[1][3]

Experimental Protocols

Standardized methodologies are crucial for the accurate determination of the physicochemical properties of pharmaceutical compounds. Below are summaries of typical protocols relevant to the data presented.

Melting Point Determination (Capillary Method)

The capillary method is a widely accepted pharmacopeial procedure for determining the melting range of a solid substance.[18][19]

-

Sample Preparation: The substance is finely powdered and thoroughly dried, often in a vacuum desiccator, to remove any residual solvent that could depress the melting point.[18][20]

-

Capillary Loading: The dry powder is packed into a thin-walled capillary tube, sealed at one end, to form a compact column of a specified height (e.g., 2.5–4 mm).[18][21]

-

Heating: The loaded capillary is placed in a calibrated heating block of a melting point apparatus. The temperature is raised rapidly to about 10°C below the expected melting point.[20]

-

Measurement: The heating rate is then slowed to a consistent rate, typically 1-2°C per minute, to ensure thermal equilibrium.[18][22]

-

Observation: The melting range is recorded. The start of the range is the temperature at which the first sign of melting or collapse is observed, and the end of the range (the clear point) is the temperature at which the last solid particle transitions to a liquid.[18]

pKa Determination Methodologies

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a base, it refers to the pKa of its conjugate acid. Several techniques are available for its determination.

-

Potentiometric Titration: This is a highly accurate and common method. It involves the incremental addition of a titrant (an acid or base) to a solution of the compound while monitoring the pH with an electrode. A plot of pH versus titrant volume produces a sigmoidal curve, with the inflection point corresponding to the pKa.[23][24] For substances with poor aqueous solubility, co-solvents or surfactants may be incorporated into the titration medium.[23][25]

-

UV-Vis Spectrophotometry: This method is suitable for compounds that possess a chromophore near the ionizable functional group, leading to a change in UV-Vis absorbance upon ionization. Spectra are recorded at various pH values, and the pKa is determined from the inflection point of a plot of absorbance versus pH.[23][24]

-

High-Performance Liquid Chromatography (HPLC): In reversed-phase HPLC, the retention time of an ionizable compound is dependent on the pH of the mobile phase. A series of chromatographic runs are performed using mobile phases of varying pH. A plot of the retention factor (k') against pH typically yields a sigmoidal curve, where the pH at the inflection point is equal to the pKa.[23][25] This method is particularly useful for impure or sparingly soluble compounds.[25]

Solubility Determination Protocol

A common method for determining thermodynamic equilibrium solubility involves the shake-flask method.

-

Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium between the dissolved and undissolved solid is reached.

-

Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration. Care is taken to avoid temperature changes during this step.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as HPLC-UV or LC-MS/MS.[26] This concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

References

- 1. This compound bromide - Wikipedia [en.wikipedia.org]

- 2. Glycopyrrolate | C19H28BrNO3 | CID 11693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound: Interactions, Mechanism of Action and ADME Profiles_Chemicalbook [chemicalbook.com]

- 4. nacchemical.com [nacchemical.com]

- 5. This compound Bromide CAS#: 51186-83-5 [m.chemicalbook.com]

- 6. This compound Bromide | 51186-83-5 [chemicalbook.com]

- 7. This compound Bromide | CAS 51186-83-5 | LGC Standards [lgcstandards.com]

- 8. This compound Bromide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. conscientia-industrial.com [conscientia-industrial.com]

- 10. This compound bromide | 596-51-0 | FG33643 | Biosynth [biosynth.com]

- 11. Thermo Scientific Chemicals this compound bromide | Fisher Scientific [fishersci.ca]

- 12. This compound | C19H28NO3+ | CID 3494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. consensus.app [consensus.app]

- 15. mims.com [mims.com]

- 16. m.youtube.com [m.youtube.com]

- 17. What is the mechanism of this compound Tosilate Hydrate? [synapse.patsnap.com]

- 18. thinksrs.com [thinksrs.com]

- 19. nano-lab.com.tr [nano-lab.com.tr]

- 20. drugfuture.com [drugfuture.com]

- 21. Melting Point Test - CD Formulation [formulationbio.com]

- 22. westlab.com [westlab.com]

- 23. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 24. ijirss.com [ijirss.com]

- 25. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 26. Stability studies of this compound bromide and in vitro toxicity evaluation of its major transformation products by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the Effects of Glycopyrronium on Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycopyrronium (also known as glycopyrrolate) is a synthetic quaternary ammonium compound that functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] Its primary mechanism of action is the inhibition of cholinergic transmission at M1, M2, M3, M4, and M5 receptor subtypes, which are G-protein coupled receptors (GPCRs) integral to numerous physiological processes.[2][3] Due to its quaternary structure, this compound has limited ability to cross the blood-brain barrier, resulting in predominantly peripheral effects and minimal central nervous system side effects.[1] This technical guide provides a comprehensive overview of the cellular signaling pathways modulated by this compound, presents its receptor binding affinities in a structured format, details key experimental protocols for its investigation, and visualizes the core concepts using logical and pathway diagrams.

Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

This compound exerts its effects by competitively binding to all five subtypes of muscarinic acetylcholine receptors, preventing the endogenous ligand, acetylcholine (ACh), from activating them. These receptors are coupled to distinct G-protein families, leading to the modulation of different second messenger systems.

-

M1, M3, and M5 Receptors (Gαq/11 Pathway): These receptors are primarily coupled to G-proteins of the Gq/11 family. Agonist binding activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4] DAG, in conjunction with elevated intracellular Ca2+, activates Protein Kinase C (PKC). By blocking these receptors, this compound inhibits this entire cascade, preventing ACh-induced smooth muscle contraction, glandular secretions, and other Gq/11-mediated cellular responses.

-

M2 and M4 Receptors (Gαi/o Pathway): These receptors are coupled to inhibitory G-proteins of the Gi/o family. Agonist binding leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[5] This reduction in cAMP leads to decreased activity of Protein Kinase A (PKA). By antagonizing M2 and M4 receptors, this compound blocks the inhibitory signal from ACh, thus disinhibiting adenylyl cyclase and preventing the ACh-mediated decrease in cAMP levels.

Quantitative Data: Receptor Binding Affinity and Potency

The affinity and potency of this compound for muscarinic receptor subtypes have been characterized in various tissues and experimental systems. The following tables summarize key quantitative data from radioligand binding and functional assays.

| Receptor Subtype | Parameter | Value | Tissue/System | Reference |

| M1 | Ki | 0.60 nM | Guinea-pig brain membranes | [6] |

| -log KB (apparent) | > 11 | Rabbit vas deferens (presumed M1) | [7] | |

| M2 | Ki | 1.89 nM | Rat ventricle | [8] |

| Ki | 0.03 nM | Guinea-pig brain membranes | [6] | |

| pA2 | 8.16 - 9.09 | Various | [5] | |

| -log KB (apparent) | 9.09 | Paced rat left atria | [7] | |

| M3 | Ki | 1.69 nM | Rat submandibular gland | [8] |

| pKB | 10.31 | Guinea pig ileum | [5] | |

| -log KB (apparent) | 10.31 | Guinea pig ileum | [7] | |

| M1-M3 (General) | Ki | 0.5 - 3.6 nM | Human airway smooth muscle | [5] |

| M1-M5 (General) | pIC50 | 9.6 - 10.1 | Various | [2] |

Table 1: Summary of this compound Binding Affinities (Ki) and Functional Potencies (pA2, pKB, -log KB). Note that values can vary depending on the experimental conditions, tissue origin, and specific radioligand or agonist used.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the primary signaling cascades affected by this compound.

References

- 1. cAMP Inhibition Assay [bio-protocol.org]

- 2. resources.revvity.com [resources.revvity.com]

- 3. Glycopyrrolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Inhibition of p38 MAPK decreases hyperglycemia-induced nephrin endocytosis and attenuates albuminuria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound bromide blocks differentially responses mediated by muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. RNA-seq analysis identifies age-dependent changes in expression of mRNAs - encoding N-glycosylation pathway enzymes in mouse gonadotropes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoisomers of Glycopyrronium and Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycopyrronium, a quaternary ammonium muscarinic receptor antagonist, is a chiral molecule administered clinically as a racemic mixture. This technical guide delves into the stereochemistry of this compound and the differential biological activity of its stereoisomers. A comprehensive review of the available literature indicates a significant stereoselectivity in the pharmacological action of this compound, with the (R,R)- and (3R, 2'S)-isomers demonstrating notably higher potency as muscarinic antagonists compared to their corresponding enantiomers. This document provides a detailed overview of the synthesis of this compound stereoisomers, their interactions with muscarinic receptor subtypes, and the experimental methodologies used to characterize their activity. Quantitative data from receptor binding and functional assays are presented to illustrate the impact of stereochemistry on the therapeutic potential of this compound.

Introduction

This compound bromide, also known as glycopyrrolate, is a synthetic anticholinergic agent widely used in clinical practice.[1][2] Its applications include the reduction of secretions during anesthesia, management of peptic ulcers, and as a maintenance treatment for chronic obstructive pulmonary disease (COPD).[3][4] this compound possesses two chiral centers, one on the cyclopentylmandelic acid moiety and the other on the pyrrolidinium ring, giving rise to four possible stereoisomers: (3R,2'R), (3S,2'S), (3R,2'S), and (3S,2'R). Commercially available this compound is a racemic mixture of the (3S,2'R) and (3R,2'S) enantiomers.[5]

The three-dimensional arrangement of atoms in a molecule can profoundly influence its interaction with biological targets, leading to differences in efficacy, potency, and safety profiles between stereoisomers. This principle of stereoselectivity is a critical consideration in drug development. This guide will explore the synthesis and distinct biological activities of the this compound stereoisomers, providing a detailed analysis for researchers in pharmacology and medicinal chemistry.

Synthesis of this compound Stereoisomers

The synthesis of individual this compound stereoisomers is crucial for evaluating their distinct pharmacological properties. The general synthetic route involves the esterification of a chiral cyclopentylmandelic acid derivative with a chiral 3-hydroxypyrrolidine derivative, followed by quaternization of the nitrogen atom.

A key method for obtaining the chiral intermediates involves the chemical resolution of racemic α-cyclopentylmandelic acid using chiral resolving agents such as (R)-α-phenylethylamine. This allows for the separation of the (S)- and (R)-α-cyclopentylmandelic acids. Similarly, the chiral N-methyl-3-hydroxypyrrolidine can be prepared from L- or D-malic acid through a multi-step synthesis involving condensation, carbonyl reduction, catalytic hydrogenation, and reductive amination or haloalkylation.

The separated chiral intermediates, for example, (R)-α-cyclopentylmandelic acid and (R)-N-methyl-3-hydroxypyrrolidine, are then subjected to esterification, transesterification, and quaternization to yield the specific stereoisomer, such as (3R, 2'R)-glycopyrronium bromide.[6]

Biological Activity and Stereoselectivity

The primary mechanism of action of this compound is the competitive antagonism of acetylcholine at muscarinic receptors.[4] These G-protein coupled receptors are classified into five subtypes (M1-M5), which are distributed throughout the body and mediate various physiological functions.

Muscarinic Receptor Signaling Pathways

This compound exerts its effects by blocking the signaling cascades initiated by acetylcholine binding to muscarinic receptors. The specific downstream effects depend on the G-protein to which the receptor subtype is coupled.

Caption: Muscarinic receptor signaling pathways.

Stereoselective Receptor Binding and Functional Activity

Research has demonstrated significant differences in the biological activity of this compound stereoisomers. Studies on N-substituted soft anticholinergics derived from glycopyrrolate have shown that the 2R isomers are substantially more active than the corresponding 2S isomers at muscarinic receptors.[7] The receptor binding affinities, expressed as pKi values, highlight this stereoselectivity.

Furthermore, a patent for the preparation of this compound bromide chiral antipodes explicitly states that (3R, 2'S)-glycopyrronium bromide exhibits the strongest cholinergic antagonism among the four tested stereoisomers in functional assays, including inhibition of guinea pig ileum and trachea contraction.[6]

Table 1: Receptor Binding Affinities (pKi) of Glycopyrrolate Derivative Stereoisomers at Human Muscarinic Receptors

| Compound Isomer | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | M4 Receptor (pKi) |

| 2R3'S-SGM | 8.95 | 8.65 | 9.05 | 8.85 |

| 2S3'S-SGM | 6.75 | 6.55 | 6.85 | 6.65 |

| 2R3'R-SGM | 9.15 | 8.85 | 9.25 | 9.05 |

| 2S3'R-SGM | 6.95 | 6.75 | 7.05 | 6.85 |

| 2R3'S-SGE | 9.05 | 8.75 | 9.15 | 8.95 |

| Data adapted from a study on N-substituted soft anticholinergics based on glycopyrrolate.[7] SGM and SGE are derivatives of glycopyrrolate. |

The data clearly indicates that the 2R isomers have significantly higher binding affinities across all tested muscarinic receptor subtypes compared to the 2S isomers, with differences in pKi values often exceeding 2, which corresponds to a greater than 100-fold difference in affinity.[7]

Experimental Protocols

The characterization of this compound stereoisomers relies on a combination of in vitro and in vivo experimental models.

Radioligand Binding Assay

This assay is used to determine the affinity of the stereoisomers for different muscarinic receptor subtypes.

Caption: Workflow for a radioligand binding assay.

Protocol Outline:

-

Membrane Preparation: Homogenize tissues or cells expressing the target muscarinic receptor subtype in a suitable buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended.

-

Binding Reaction: In a multi-well plate, incubate the receptor membranes with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and a range of concentrations of the unlabeled this compound stereoisomer.

-

Equilibrium: Allow the binding reaction to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (the concentration of the stereoisomer that inhibits 50% of the specific binding of the radioligand) is determined. The affinity constant (Ki) is then calculated using the Cheng-Prusoff equation.

Guinea Pig Ileum Contraction Assay

This functional assay assesses the antagonist potency of the this compound stereoisomers by measuring their ability to inhibit acetylcholine-induced smooth muscle contraction.

Caption: Workflow for a guinea pig ileum contraction assay.

Protocol Outline:

-

Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and cleaned.

-

Mounting: The ileum segment is mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).

-

Recording: The tissue is connected to an isotonic or isometric force transducer to record contractions.

-

Agonist Response: A cumulative concentration-response curve to a muscarinic agonist like acetylcholine is generated to establish a baseline contractile response.

-

Antagonist Incubation: The tissue is washed and then incubated with a known concentration of a this compound stereoisomer for a specific period.

-

Antagonism Measurement: The concentration-response curve to the agonist is repeated in the presence of the antagonist.

-

Data Analysis: The potency of the antagonist is quantified by determining the pA₂ value from a Schild plot, which is a measure of the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

Rabbit Mydriasis Test

This in vivo assay evaluates the mydriatic (pupil-dilating) effect of topically administered this compound stereoisomers, which is an anticholinergic response.

Protocol Outline:

-

Animal Preparation: Healthy rabbits are used for the experiment.

-

Baseline Measurement: The initial pupil diameter of both eyes is measured using a caliper or a suitable imaging system.

-

Drug Administration: A solution of a this compound stereoisomer is instilled into one eye (the test eye), while the contralateral eye receives a vehicle control (e.g., saline).

-

Observation: The pupil diameter of both eyes is measured at regular intervals over several hours.

-

Data Analysis: The change in pupil diameter in the test eye compared to the control eye is calculated to determine the extent and duration of the mydriatic effect.

Conclusion

The biological activity of this compound is significantly influenced by its stereochemistry. The available evidence strongly indicates that the (R)-configuration at the carbon atom of the mandelic acid moiety is critical for high-affinity binding to muscarinic receptors and potent antagonist activity. Specifically, the (3R, 2'S)-glycopyrronium isomer has been identified as the most potent antagonist among the four stereoisomers. This stereoselectivity has important implications for the development of future anticholinergic drugs, where the use of a single, more active enantiomer could offer a better therapeutic index with potentially fewer side effects. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of the pharmacological profiles of this compound stereoisomers and other chiral muscarinic antagonists. Further research focusing on the pharmacokinetic and pharmacodynamic properties of the individual, highly active stereoisomers is warranted to fully elucidate their clinical potential.

References

- 1. This compound | C19H28NO3+ | CID 3494 - PubChem [pubchem.ncbi.nlm.nih.gov]